molecular formula C26H24F3N5O3S2 B14780846 N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide

N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide

Cat. No.: B14780846
M. Wt: 575.6 g/mol
InChI Key: AZGPJNJPELYIRT-UHFFFAOYSA-N
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Description

N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and several functional groups including a sulfonamide and a propionamide. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide likely involves multiple steps, including the formation of the thiazole and pyrimidine rings, and the introduction of the various substituents. Typical reaction conditions might include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly if it shows activity against specific diseases.

    Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole or pyrimidine derivatives with sulfonamide or propionamide groups. Examples could include:

  • N-(4-tert-Butyl-thiazol-2-yl)-4-fluoro-benzamide
  • N-(4-tert-Butyl-thiazol-2-yl)-2-chloro-benzamide

Uniqueness

The uniqueness of N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide would lie in its specific combination of functional groups and the resulting biological activity. This could make it a valuable compound for specific research or industrial applications.

Properties

Molecular Formula

C26H24F3N5O3S2

Molecular Weight

575.6 g/mol

IUPAC Name

N-[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]propanamide

InChI

InChI=1S/C26H24F3N5O3S2/c1-5-19(35)32-25-30-13-12-18(31-25)22-21(33-24(38-22)26(2,3)4)14-8-6-11-17(20(14)29)34-39(36,37)23-15(27)9-7-10-16(23)28/h6-13,34H,5H2,1-4H3,(H,30,31,32,35)

InChI Key

AZGPJNJPELYIRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=N1)C2=C(N=C(S2)C(C)(C)C)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Origin of Product

United States

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